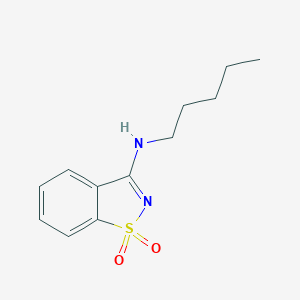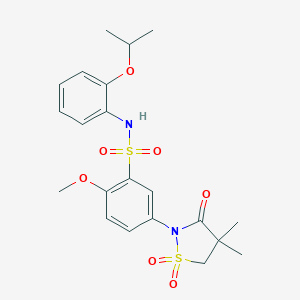
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, also known as PQT, is a chemical compound that has been the subject of much scientific research. It is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for research on 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. One area of interest is the development of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, research on the potential use of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in combination with other drugs or therapies could lead to improved treatment outcomes for a wide range of diseases.
Synthesis Methods
The synthesis of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves the reaction of 2-propoxyaniline with 2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. This synthesis method has been well-established in the scientific literature and has been used to produce 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in large quantities for research purposes.
Scientific Research Applications
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been the subject of much scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
properties
Product Name |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-2-11-22-15-10-6-5-9-14(15)19-17-18-13-8-4-3-7-12(13)16(21)20-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H2,18,19,20,21) |
InChI Key |
XQGZOPUFWSZZJQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
Canonical SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)